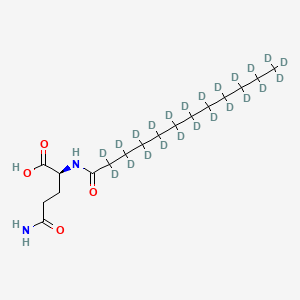

N2-Lauroyl-L-glutamine-d23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32N2O4 |

|---|---|

Molecular Weight |

351.59 g/mol |

IUPAC Name |

(2S)-5-amino-5-oxo-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoic acid |

InChI |

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |

InChI Key |

USMCNVFGYLZLGM-HZQGCWOGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N2-Lauroyl-L-glutamine-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N2-Lauroyl-L-glutamine-d23, a deuterated derivative of the N-acyl amino acid, N2-Lauroyl-L-glutamine. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this stable isotope-labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are involved in a variety of physiological processes and are of increasing interest for their therapeutic potential.[1][2] N2-Lauroyl-L-glutamine is one such NAA, and its deuterated analog, this compound, serves as an invaluable tool for its quantitative analysis in biological matrices. The incorporation of 23 deuterium (B1214612) atoms into the lauroyl chain provides a significant mass shift, enabling sensitive and specific detection by mass spectrometry.

This guide outlines a proposed synthetic route for this compound, based on established chemical methodologies for the deuteration of fatty acids and the synthesis of N-acyl amino acids.[3][4] Additionally, it details purification strategies to obtain the compound in high purity.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated acylating agent, lauroyl-d23 chloride, and the subsequent acylation of L-glutamine.

Synthesis Workflow

The overall synthetic workflow is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated N2-Lauroyl-L-glutamine in Advancing Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated N2-Lauroyl-L-glutamine, specifically N2-Lauroyl-L-glutamine-d23, is a stable isotope-labeled derivative of the N-acyl amino acid, N2-Lauroyl-L-glutamine. While direct, in-depth biological application studies of this deuterated compound are not extensively published, its primary and critical role in modern biomedical research is firmly established as an internal standard for highly accurate quantitative analyses and as a metabolic tracer. This technical guide will elucidate the foundational principles of its application, detail its documented uses, and explore its potential in advancing our understanding of the biological significance of N-acyl amino acids.

Introduction to Deuterated Compounds in Biomedical Research

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical and metabolic research.[1][2] The substitution of hydrogen with deuterium in a molecule can subtly alter its physicochemical properties, most notably increasing its mass and strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve the cleavage of a C-H bond.[3]

The strategic incorporation of deuterium into drug candidates can therefore enhance their metabolic stability, prolong their half-life, and potentially reduce the formation of toxic metabolites.[3] Furthermore, the distinct mass of deuterated compounds makes them ideal tracers and internal standards for mass spectrometry-based analytical methods.[4]

N2-Lauroyl-L-glutamine: A Biologically Significant N-Acyl Amino Acid

N2-Lauroyl-L-glutamine belongs to the class of N-acyl amino acids, which are endogenous signaling molecules involved in a variety of physiological processes. These molecules are characterized by a fatty acyl group linked to an amino acid. N-acyl amides, a broader class that includes N-acyl amino acids, are known to play roles in:

-

Cardiovascular activity

-

Metabolic homeostasis

-

Inflammation

-

Pain perception

-

Motor control

While the specific signaling pathways of N2-Lauroyl-L-glutamine are still under active investigation, its constituent parts, lauric acid and L-glutamine, are well-characterized. Lauric acid is a medium-chain fatty acid, and L-glutamine is the most abundant amino acid in the human body, playing crucial roles in nitrogen transport, energy production, and nucleotide biosynthesis.

Documented Applications of Deuterated N2-Lauroyl-L-glutamine

Currently, the primary documented application of deuterated N2-Lauroyl-L-glutamine (this compound) is as a high-purity internal standard for quantitative analysis in various analytical platforms.

Table 1: Applications of Deuterated N2-Lauroyl-L-glutamine in Analytical Chemistry

| Application | Analytical Technique(s) | Purpose |

| Internal Standard | LC-MS, GC-MS, NMR | To accurately quantify the endogenous levels of N2-Lauroyl-L-glutamine in biological samples by correcting for sample loss and ionization variability. |

| Metabolic Tracer | Mass Spectrometry | To trace the metabolic fate of N2-Lauroyl-L-glutamine in vitro and in vivo, identifying its breakdown products and metabolic pathways. |

Experimental Protocols: A General Framework

While specific published protocols for the biological application of deuterated N2-Lauroyl-L-glutamine are scarce, the following methodologies represent standard approaches where this compound would be invaluable.

Quantification of Endogenous N2-Lauroyl-L-glutamine in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of N2-Lauroyl-L-glutamine in plasma, tissue homogenates, or cell lysates.

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of deuterated N2-Lauroyl-L-glutamine (internal standard).

-

Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the analyte from other sample components using a suitable chromatographic gradient.

-

Detect and quantify the parent and fragment ions of both endogenous (non-deuterated) and deuterated N2-Lauroyl-L-glutamine using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard.

-

Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

-

Caption: Workflow for the quantification of endogenous N2-Lauroyl-L-glutamine.

Potential Biological Applications: Exploring Future Research Directions

The availability of deuterated N2-Lauroyl-L-glutamine opens up avenues for a deeper understanding of the biological roles of N-acyl amino acids.

Elucidating Metabolic Pathways

By administering deuterated N2-Lauroyl-L-glutamine to cell cultures or animal models, researchers can trace its metabolic fate. Mass spectrometry can then be used to identify deuterated metabolites, providing direct evidence of the enzymatic pathways involved in its breakdown and transformation.

Caption: Tracing the metabolic fate of deuterated N2-Lauroyl-L-glutamine.

Investigating Pharmacokinetics and Bioavailability

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Deuterated N2-Lauroyl-L-glutamine can be used in pharmacokinetic studies to:

-

Determine its oral bioavailability.

-

Assess its distribution in different tissues.

-

Characterize its metabolic stability and clearance rate.

Table 2: Hypothetical Pharmacokinetic Parameters Measurable with Deuterated N2-Lauroyl-L-glutamine

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration. |

| Cmax | Maximum plasma concentration. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Half-life, the time required for the plasma concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the compound per unit time. |

Probing Target Engagement and Signaling Pathways

While more speculative, deuterated N2-Lauroyl-L-glutamine could potentially be used in advanced techniques to study its interaction with cellular targets. For instance, if a specific receptor or enzyme that binds N2-Lauroyl-L-glutamine is identified, the deuterated version could be used in competitive binding assays or to quantify target engagement in vivo.

Caption: Investigating the interaction of deuterated N2-Lauroyl-L-glutamine with a signaling pathway.

Conclusion

Deuterated N2-Lauroyl-L-glutamine is a powerful analytical tool that is essential for the accurate quantification of its endogenous counterpart and for tracing its metabolic fate. While direct studies on its biological effects are yet to be widely published, its application as an internal standard and metabolic tracer provides the foundational methodology required to explore the intricate biological roles of N-acyl amino acids. Future research leveraging this stable isotope-labeled compound will undoubtedly contribute to a deeper understanding of metabolic regulation and may unveil new therapeutic targets for a range of diseases.

References

N2-Lauroyl-L-glutamine-d23: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N2-Lauroyl-L-glutamine-d23, a deuterated N-acyl amino acid. Given the limited availability of specific stability data for this isotopically labeled compound, this guide combines information from suppliers, data on the parent compound L-glutamine, and general principles of stability for deuterated molecules. The experimental protocols and quantitative data presented are illustrative and intended to serve as a framework for stability assessment.

Overview of this compound

This compound is the deuterated form of N2-Lauroyl-L-glutamine, where 23 hydrogen atoms on the lauroyl chain have been replaced with deuterium. This modification makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) in pharmacokinetic and metabolic studies. Understanding its stability is critical to ensure the accuracy and reliability of experimental results.

Recommended Storage Conditions

To maintain the integrity of this compound, it is essential to adhere to the recommended storage conditions provided by suppliers. These recommendations are summarized in the table below.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C[1][2] | Long-term | Protect from moisture. |

| 2-8°C[3] | Short- to mid-term | Suitable for routine use. | |

| In Solvent | -80°C[1] | Long-term | Use a suitable anhydrous solvent. Aliquot to avoid freeze-thaw cycles. |

| Shipping | Ambient Temperature | Short-term (a few days)[4] | Stable for the duration of typical shipping and customs clearance[4]. |

Stability Profile

While specific stability studies on this compound are not extensively published, its stability can be inferred from the behavior of its parent compound, L-glutamine, and general knowledge of N-acyl amino acids.

Key Factors Influencing Stability:

-

Temperature: As with most chemical compounds, higher temperatures will accelerate degradation.

-

pH: The stability of the glutamine moiety is pH-dependent. In aqueous solutions, L-glutamine is most stable in the pH range of 5.0 to 7.5[5].

-

Moisture/Humidity: The presence of water can lead to hydrolytic degradation of the amide bonds.

-

Light: While not extensively documented for this specific molecule, photostability should be considered, and storage in the dark is recommended as a general precaution.

Expected Degradation Pathways:

The primary degradation pathways for this compound are expected to involve the hydrolysis of its two amide bonds:

-

Deamidation of the Glutamine Side Chain: The terminal amide of the glutamine residue can hydrolyze to form a carboxylic acid, yielding N2-Lauroyl-L-glutamic acid-d23 and ammonia. This is a common degradation pathway for glutamine and its derivatives[5][6].

-

Hydrolysis of the N-Acyl Bond: The amide bond linking the lauroyl group to the glutamine can also hydrolyze, which would result in the formation of L-glutamine-d23 and lauric acid.

The deuteration on the lauroyl chain is not expected to significantly alter these chemical degradation pathways but may have a minor effect on the reaction rates.

Figure 1. Inferred hydrolytic degradation pathways for this compound.

Illustrative Quantitative Stability Data

The following tables present hypothetical data to illustrate how the stability of this compound might be presented. This data is for illustrative purposes only and is not the result of experimental testing.

Table 1: Illustrative Long-Term Stability of Solid this compound

| Storage Condition | Time (Months) | Purity (%) | Appearance |

| -20°C | 0 | 99.8 | White Powder |

| 6 | 99.7 | White Powder | |

| 12 | 99.6 | White Powder | |

| 24 | 99.5 | White Powder | |

| 4°C | 0 | 99.8 | White Powder |

| 6 | 99.2 | White Powder | |

| 12 | 98.5 | White Powder | |

| 24 | 97.1 | White Powder | |

| 25°C / 60% RH | 0 | 99.8 | White Powder |

| 1 | 98.9 | White Powder | |

| 3 | 96.5 | White Powder | |

| 6 | 93.2 | Off-white Powder |

Table 2: Illustrative Stability of this compound in Acetonitrile Solution at -80°C

| Time (Months) | Concentration (mg/mL) | Purity (%) |

| 0 | 1.00 | 99.8 |

| 6 | 0.99 | 99.7 |

| 12 | 0.99 | 99.6 |

| 24 | 0.98 | 99.5 |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve both long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and to develop stability-indicating analytical methods[7].

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

-

Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and MS detection to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC-MS Method

Objective: To develop a validated analytical method to quantify this compound and its degradation products.

Illustrative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection:

-

UV/Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm).

-

Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with electrospray ionization (ESI) in both positive and negative ion modes.

-

Figure 2. General experimental workflow for a forced degradation study.

Summary and Recommendations

-

Storage: For long-term stability, this compound powder should be stored at -20°C. Solutions should be stored at -80°C and aliquoted to prevent repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is acceptable.

-

Handling: Handle the solid material in a dry environment to minimize exposure to moisture. When preparing solutions, use high-purity, anhydrous solvents if possible.

-

Stability in Solution: Based on data from L-glutamine, aqueous solutions of this compound are likely to be unstable over time, especially at room temperature or higher. For analytical purposes, solutions should be prepared fresh.

-

Verification: It is recommended that users perform their own stability assessments under their specific experimental conditions, particularly when the compound is used as a quantitative internal standard.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. N2-月桂酰-L-谷氨酰胺-d23 | this compound | CAS 1795786-88-7 | 稳定同位素 | 美国InvivoChem [invivochem.cn]

- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

Isotopic Purity of N2-Lauroyl-L-glutamine-d23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of N2-Lauroyl-L-glutamine-d23, a deuterated derivative of N2-Lauroyl-L-glutamine. This document outlines the analytical methods for determining isotopic purity, presents available data, and details plausible experimental protocols. The information is intended to guide researchers in the application and quality assessment of this stable isotope-labeled compound in various research and development settings.

Introduction to this compound

N2-Lauroyl-L-glutamine is a derivative of the amino acid L-glutamine, where a lauroyl group (a 12-carbon fatty acid) is attached to the alpha-amino group. The deuterated form, this compound, incorporates 23 deuterium (B1214612) atoms, typically replacing hydrogens on the lauroyl group. Stable isotope-labeled compounds like this are valuable tools in mass spectrometry-based quantitative analyses, serving as internal standards to improve the accuracy and precision of measurements. One of its applications is as a solubilizing detergent in novel protein refolding systems[1].

Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that is fully deuterated at the intended positions. Commercially available this compound is reported to have a high level of purity.

Table 1: Commercially Available this compound Purity

| Parameter | Specification | Source |

| Chemical Purity | ≥98% | InvivoChem[2] |

Note: This table reflects the chemical purity, which includes both the deuterated compound and any non-deuterated or partially deuterated species.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of distinguishing between different isotopic forms (isotopologues). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[3][4][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ions with high precision.[4][6]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system, typically an ultra-performance liquid chromatography (UPLC) system, to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.[4][7]

-

Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument's high resolving power allows for the separation of the different isotopologue peaks (D0 to Dn).

-

Data Analysis:

-

The relative abundance of each isotopologue is determined from the mass spectrum.

-

The isotopic purity is calculated based on the relative intensities of the H/D isotopologue ions, often after correcting for the natural isotopic contributions of other elements in the molecule.[7]

-

Workflow for HRMS-based Isotopic Purity Determination:

Caption: Workflow for determining isotopic purity using UPLC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.[3]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent appropriate for NMR (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: ¹H NMR and ²H NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence.

-

The relative integration of the residual proton signals in the ¹H NMR spectrum compared to a non-deuterated internal standard can be used to quantify the isotopic purity.

-

Logical Flow for Multi-technique Validation:

Caption: Logical flow for the validation of deuterated compounds.

Synthesis of this compound

A likely approach involves the acylation of L-glutamine with a deuterated lauroyl chloride (Lauroyl-d23 chloride).

Plausible Synthesis Pathway:

Caption: Plausible synthesis pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalysis. Its use is crucial for the accurate quantification of its non-deuterated counterpart in complex biological matrices such as plasma, tissue homogenates, and cell lysates.

L-glutamine itself is a conditionally essential amino acid with numerous physiological roles, including serving as a metabolic fuel for rapidly dividing cells and maintaining mucosal integrity.[8][9] Research into the metabolism and therapeutic potential of L-glutamine and its derivatives can benefit from the use of stable isotope-labeled versions for tracer studies.

Conclusion

The isotopic purity of this compound is a critical quality attribute that should be rigorously assessed to ensure its suitability for quantitative applications. While specific data and protocols for this compound are not widely published, established analytical techniques such as HRMS and NMR provide reliable means for its characterization. Researchers, scientists, and drug development professionals should ensure that the isotopic purity of any batch of this compound is well-documented before its use in regulated or sensitive studies.

References

- 1. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 2. N2-月桂酰-L-谷氨酰胺-d23 | this compound | CAS 1795786-88-7 | 稳定同位素 | 美国InvivoChem [invivochem.cn]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic considerations of L-glutamine: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine: metabolism and application in nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-Lauroyl-L-glutamine-d23 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N2-Lauroyl-L-glutamine-d23 as a stable isotope tracer in metabolic research. This document details the underlying principles, experimental methodologies, and data interpretation relevant to the study of N-acyl amino acids (NAAs) and their role in cellular signaling and metabolism.

Introduction to N-Acyl Amino Acids and N2-Lauroyl-L-glutamine

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, formed by the amide linkage of a fatty acid to an amino acid. N-Lauroyl-L-glutamine is a member of this family, specifically a long-chain N-acyl amide. These molecules are involved in a variety of physiological processes, including metabolic homeostasis, inflammation, and cell signaling. The study of NAAs is a rapidly growing field, with significant potential for understanding disease mechanisms and for novel therapeutic development.

This compound is a deuterated form of N-Lauroyl-L-glutamine, where 23 hydrogen atoms in the lauroyl chain have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal tool for metabolic studies using mass spectrometry (MS). When introduced into a biological system, the deuterated tracer can be distinguished from its endogenous, unlabeled counterpart by its higher mass. This allows for the precise tracking of its metabolic fate, including its uptake, transport, and conversion to downstream metabolites. Furthermore, this compound can serve as an internal standard for the accurate quantification of endogenous N-Lauroyl-L-glutamine in various biological matrices.

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of NAAs are tightly controlled through a balance of synthesis and degradation pathways. Understanding these pathways is crucial for interpreting data from tracer studies.

Biosynthesis

The primary route for the synthesis of NAAs is the direct condensation of a fatty acid (or its activated form, acyl-CoA) with an amino acid. This reaction is catalyzed by several enzymes, including:

-

Cytochrome c: This mitochondrial enzyme can catalyze the formation of various NAAs.

-

Glycine N-acyltransferase-like (GLYATL) enzymes: These enzymes are involved in the formation of amide bonds between acyl-CoAs and amino acids.

dot

Caption: General biosynthetic pathway of N-acyl amino acids.

Degradation

The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and amino acid.

dot

Caption: Primary degradation pathway of N-acyl amino acids.

Experimental Protocols for Metabolic Tracing with this compound

The following provides a generalized experimental workflow for a metabolic tracing study using this compound in a cell culture model. This protocol can be adapted for in vivo studies with appropriate modifications.

dot

Caption: A typical experimental workflow for a metabolic tracing study.

Cell Culture and Treatment

-

Culture cells of interest to the desired confluency in appropriate growth medium.

-

Apply any experimental treatments (e.g., drug compounds, genetic modifications) and include appropriate vehicle controls.

-

Ensure consistent cell numbers across all experimental conditions.

Introduction of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

-

Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range.

Time-Course Incubation

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite levels.

-

At each time point, harvest the cells and/or the culture medium for metabolite extraction.

Metabolite Extraction

-

Cell Pellet:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or a 2:2:1 mixture of acetonitrile:methanol:water).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Culture Medium:

-

Collect the culture medium and centrifuge to remove any detached cells.

-

Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

-

Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography (LC) separation.

-

Perform chromatographic separation using a column appropriate for polar metabolites (e.g., HILIC or a reversed-phase column with an ion-pairing agent).

-

Analyze the samples using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both endogenous (unlabeled) N-Lauroyl-L-glutamine and the deuterated tracer (this compound).

-

Example Transitions (Hypothetical):

-

N-Lauroyl-L-glutamine: [M+H]+ → fragment ion

-

This compound: [M+H]+ → fragment ion (shifted by the mass of the deuterium atoms)

-

-

Data Analysis and Interpretation

-

Quantify the peak areas for both the labeled and unlabeled forms of N-Lauroyl-L-glutamine and any of its identified metabolites.

-

Calculate the isotopic enrichment, which is the ratio of the labeled metabolite to the total pool of that metabolite (labeled + unlabeled).

-

Plot the isotopic enrichment over time to determine the rate of tracer incorporation and turnover.

-

When used as an internal standard for absolute quantification, a known amount of this compound is spiked into the sample before extraction. The ratio of the peak area of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous analyte.

Quantitative Data Presentation

While specific quantitative data for this compound tracing studies are not yet widely published, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: LC-MS/MS Parameters for N-Lauroyl-L-glutamine Analysis

| Parameter | Setting |

| Chromatography | |

| Column | [Specify Column Type, e.g., HILIC, C18] |

| Mobile Phase A | [Specify, e.g., Water with 0.1% Formic Acid] |

| Mobile Phase B | [Specify, e.g., Acetonitrile with 0.1% Formic Acid] |

| Gradient | [Detail the gradient profile] |

| Flow Rate | [Specify, e.g., 0.4 mL/min] |

| Column Temperature | [Specify, e.g., 40 °C] |

| Mass Spectrometry | |

| Ionization Mode | [Specify, e.g., Positive Electrospray Ionization (ESI+)] |

| MRM Transition (Endogenous) | [Precursor ion > Product ion] |

| MRM Transition (d23-labeled) | [Precursor ion+23 > Product ion] |

| Collision Energy | [Specify in eV] |

| Dwell Time | [Specify in ms] |

Table 2: Hypothetical Isotopic Enrichment Data from a Tracer Study

| Time (hours) | % Labeled N-Lauroyl-L-glutamine (Control) | % Labeled N-Lauroyl-L-glutamine (Treatment X) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 |

| 4 | 45.8 ± 5.3 | 25.1 ± 3.8 |

| 8 | 68.3 ± 7.9 | 42.6 ± 5.1 |

| 24 | 85.1 ± 9.2 | 55.9 ± 6.4 |

Data are presented as mean ± standard deviation.

Signaling Pathways of N-Acyl Amino Acids

NAAs exert their biological effects through interaction with various cellular targets, including G protein-coupled receptors (GPCRs). The specific signaling cascades activated can vary depending on the specific NAA and the cell type.

dot

Caption: A generalized signaling cascade initiated by N-acyl amino acids.

Conclusion

This compound is a powerful tool for investigating the metabolism and signaling roles of N-Lauroyl-L-glutamine. As a stable isotope tracer, it enables the precise tracking of metabolic pathways and can serve as an invaluable internal standard for accurate quantification. The methodologies outlined in this guide provide a framework for researchers to design and execute robust metabolic studies, contributing to a deeper understanding of the biological significance of N-acyl amino acids in health and disease. Further research utilizing such tracers is anticipated to uncover novel therapeutic targets and biomarkers.

Navigating the Solubility of N2-Lauroyl-L-glutamine-d23 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2-Lauroyl-L-glutamine-d23 is a deuterated derivative of N2-Lauroyl-L-glutamine, a lipoamino acid with applications in various scientific fields, including drug delivery and material science. Understanding its solubility in organic solvents is critical for its effective formulation and application. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and presents a visual workflow to aid in experimental design. Due to a lack of specific published quantitative data for this compound, this guide draws upon the general principles of lipoamino acid and N-acyl amino acid solubility. The deuterated form is expected to have nearly identical solubility to its non-deuterated counterpart.

Understanding the Solubility Profile of N-Acyl Amino Acids

N2-Lauroyl-L-glutamine is an amphiphilic molecule, possessing both a lipophilic lauroyl tail and a hydrophilic glutamine headgroup. This dual nature governs its solubility in different solvents. The process of acylating an amino acid, such as glutamine, with a fatty acid chain generally enhances its solubility in less polar, organic solvents.[1]

Predicted Solubility in Common Organic Solvents

While precise quantitative data for this compound is not currently available in public literature, a qualitative assessment of its likely solubility in various organic solvents can be made based on the principles of "like dissolves like" and the known behavior of similar N-acyl amino acids.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The glutamine headgroup can form hydrogen bonds with the solvent, while the lauroyl tail has some affinity for the alkyl part of the alcohols. |

| Aprotic Polar | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the glutamine moiety. |

| Nonpolar | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The long lauroyl chain will have some affinity for these solvents, but the highly polar glutamine headgroup will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble to Soluble | These solvents have an intermediate polarity that may partially accommodate both the polar and nonpolar ends of the molecule. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument for quantification.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper part of the solution.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. The filter material must be compatible with the organic solvent used.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility in terms of mg/mL or mol/L based on the concentration of the saturated solution and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide to the Certificate of Analysis for N2-Lauroyl-L-glutamine-d23

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core components of a Certificate of Analysis (CoA) for the isotopically labeled compound, N2-Lauroyl-L-glutamine-d23. A CoA is a critical quality control document that ensures the identity, purity, and quality of a chemical standard.[1][2][3] This guide outlines the key analytical data and experimental methodologies used to certify this material, ensuring its suitability for research and development applications, particularly as an internal standard in mass spectrometry-based quantification.[4]

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of this compound.

| Test Parameter | Specification | Result | Method |

| Physical Properties | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Chemical Properties | |||

| Molecular Formula | C17H9D23N2O4 | C17H9D23N2O4 | Mass Spectrometry |

| Molecular Weight | 351.59 g/mol | 351.58 g/mol | Mass Spectrometry |

| Purity and Identity | |||

| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Isotopic Purity (MS) | ≥98% | 99.2% | LC-MS |

| Structure Confirmation | Conforms to structure | Conforms | ¹H-NMR |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the standard procedures used for the quality control of deuterated chemical standards.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

Isotopic Purity by Mass Spectrometry (MS)

This protocol is designed to determine the isotopic enrichment of deuterium (B1214612) in the this compound molecule.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).[4][5][6]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Sample Infusion: The sample, prepared as in the HPLC method, is introduced into the mass spectrometer.

-

Data Analysis:

-

The mass spectrum of the deuterated compound is acquired.

-

The relative intensities of the ion corresponding to the fully deuterated molecule (d23) and any ions corresponding to incompletely deuterated species (d0 to d22) are measured.

-

The isotopic purity is calculated as the percentage of the d23 ion intensity relative to the sum of the intensities of all isotopic species.

-

Structural Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the chemical structure of the molecule. For a highly deuterated compound like this compound, the ¹H-NMR spectrum is expected to show a significant reduction or absence of proton signals at positions where deuterium has been incorporated.

Methodology:

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired. The absence of signals corresponding to the lauroyl chain protons confirms successful deuteration. The remaining proton signals (e.g., from the glutamine backbone) should be consistent with the expected structure.

Visualization of Workflows and Pathways

Quality Control Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a chemical reference material, from sample reception to the issuance of the Certificate of Analysis.[2]

Caption: Quality Control Workflow for a Chemical Reference Material.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. datacor.com [datacor.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of N2-Lauroyl-L-glutamine by LC-MS/MS

Introduction

N2-Lauroyl-L-glutamine is an amino acid derivative with potential applications in various fields, including cosmetics and pharmaceuticals. Accurate and sensitive quantification of this compound in different matrices is crucial for research, development, and quality control. This document provides a detailed methodology for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N2-Lauroyl-L-glutamine. This method is designed for researchers, scientists, and professionals in drug development.

Experimental Workflow

The overall experimental workflow for the quantification of N2-Lauroyl-L-glutamine is depicted below.

Experimental Protocols

Sample Preparation Protocol

This protocol describes the extraction of N2-Lauroyl-L-glutamine from a biological matrix (e.g., plasma, cell lysate) using protein precipitation.

Materials:

-

Biological sample

-

N2-Lauroyl-L-glutamine standard

-

Internal Standard (IS) solution (e.g., deuterated N2-Lauroyl-L-glutamine)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Thawing: Thaw biological samples on ice.

-

Aliquoting: Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer to Vial: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method Protocol

This protocol outlines the instrumental parameters for the quantification of N2-Lauroyl-L-glutamine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 2% B to 95% B over 5 min, hold at 95% B for 2 min, return to 2% B and equilibrate for 3 min |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N2-Lauroyl-L-glutamine | [M+H]+ | [Fragment 1]+ | Optimized |

| [Fragment 2]+ | Optimized | ||

| Internal Standard | [M+H]+ | [Fragment 1]+ | Optimized |

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined experimentally by infusing a standard solution of N2-Lauroyl-L-glutamine into the mass spectrometer.

Method Validation

A thorough validation of the analytical method should be performed to ensure its reliability, accuracy, and precision. The key validation parameters are outlined below.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the results from a sample batch analysis.

Table 1: Quantitative Results for N2-Lauroyl-L-glutamine

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | ND | 150234 | - | ND |

| LLOQ | 1256 | 149876 | 0.0084 | 1.0 |

| QC Low | 3789 | 151234 | 0.0251 | 3.1 |

| QC Mid | 38123 | 150876 | 0.2527 | 30.2 |

| QC High | 75643 | 149987 | 0.5043 | 60.5 |

| Sample 1 | 23456 | 150123 | 0.1562 | 18.7 |

| Sample 2 | 56789 | 151098 | 0.3759 | 45.1 |

ND: Not Detected

Table 2: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Accuracy (%) | 95 - 105% | 85 - 115% (80 - 120% for LLOQ) |

| Precision (CV%) | < 10% | ≤ 15% (≤ 20% for LLOQ) |

| LLOQ (ng/mL) | 1.0 | Signal-to-Noise ≥ 10 |

| Matrix Effect (%) | 90 - 110% | Within acceptable range |

| Recovery (%) | > 85% | Consistent and reproducible |

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of N2-Lauroyl-L-glutamine. The provided protocols and data presentation formats can be adapted to specific research needs and laboratory instrumentation.

Application Note: High-Throughput Quantification of N-Lauroyl-L-glutamine in Human Plasma Using N2-Lauroyl-L-glutamine-d23 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N2-Lauroyl-L-glutamine in human plasma. The method employs its stable isotope-labeled analog, N2-Lauroyl-L-glutamine-d23, as an internal standard (IS) to ensure high precision and accuracy, correcting for variability during sample preparation and analysis.[1][2][3] This assay is crucial for pharmacokinetic studies, drug development, and metabolomic research involving N-acyl amino acids.

Introduction

N-acyl amino acids, such as N2-Lauroyl-L-glutamine, are a class of lipid signaling molecules involved in various physiological processes.[4] Accurate quantification of these molecules in biological matrices is essential for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard for quantitative bioanalysis using LC-MS/MS.[5][6] this compound serves as an ideal internal standard, co-eluting with the analyte and compensating for matrix effects, extraction inconsistencies, and ionization suppression.[1][7]

Principle of the Method

A known concentration of the internal standard, this compound, is added to plasma samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[2] Following protein precipitation to remove macromolecules, the supernatant is directly injected into the LC-MS/MS system. The analyte and the internal standard are separated from other endogenous components by reversed-phase chromatography and detected by tandem mass spectrometry using electrospray ionization in the positive ion mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of N2-Lauroyl-L-glutamine and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the N2-Lauroyl-L-glutamine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Sample Preparation

-

Pipette 50 µL of plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.00 | 30 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 30 |

| 5.00 | 30 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| CAD Gas | Medium |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| N2-Lauroyl-L-glutamine | 329.2 | 130.1 | 80 | 25 |

| This compound | 352.4 | 130.1 | 80 | 25 |

Data Presentation

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² |

| N2-Lauroyl-L-glutamine | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 3 | ≤ 5.2 | ≤ 6.1 | 95.8 - 104.3 |

| MQC | 50 | ≤ 4.5 | ≤ 5.5 | 97.2 - 103.1 |

| HQC | 800 | ≤ 3.8 | ≤ 4.9 | 98.5 - 101.7 |

Visualization of Workflows

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Ratiometric quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantification of N2-Lauroyl-L-glutamine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the required precision and accuracy for regulated bioanalysis. This method is well-suited for application in clinical and preclinical studies.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. pharmoutsource.com [pharmoutsource.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Human Metabolome Database: Showing metabocard for N-Lauroyl Glutamine (HMDB0242031) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. biosynth.com [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cenmed.com [cenmed.com]

- 13. clearsynth.com [clearsynth.com]

Application Note and Protocol for the Quantification of N2-Lauroyl-L-glutamine in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine is an N-acyl amino acid of interest in various fields of biomedical research, including metabolism and drug development. Accurate quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This document provides a detailed protocol for the sensitive and selective quantification of N2-Lauroyl-L-glutamine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall experimental workflow for the quantification of N2-Lauroyl-L-glutamine in plasma is depicted below.

Caption: Experimental workflow for N2-Lauroyl-L-glutamine quantification.

Materials and Methods

Reagents and Materials

-

N2-Lauroyl-L-glutamine (Analyte)

-

This compound (Internal Standard, ISTD)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N2-Lauroyl-L-glutamine in methanol.

-

ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the ISTD in the same diluent.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the ISTD working solution.

-

Add 400 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: Protein precipitation protocol for plasma samples.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| N2-Lauroyl-L-glutamine | 329.2 | 130.1 | 100 | 20 |

| N2-Lauroyl-L-glutamine | 329.2 | 84.1 | 100 | 25 |

| This compound (ISTD) | 352.2 | 130.1 | 100 | 20 |

Data Presentation

The quantitative data for the assay should be summarized as follows:

Table 4: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| N2-Lauroyl-L-glutamine | 1 - 1000 | > 0.99 | 1/x² |

Table 5: Method Validation Summary

| Parameter | Low QC (3 ng/mL) | Mid QC (100 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%RSD, n=6) | < 15% | < 10% | < 10% |

| Inter-day Precision (%RSD, n=18) | < 15% | < 10% | < 10% |

| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 85% | > 85% |

| Matrix Effect (%) | 90 - 110% | 90 - 110% | 90 - 110% |

Logical Relationship of Key Steps

The successful quantification of N2-Lauroyl-L-glutamine relies on the interplay of several critical steps, from sample collection to data analysis.

Caption: Logical flow for reliable quantitative results.

Application Notes & Protocols for the Analysis of N2-Lauroyl-L-glutamine

Introduction

N2-Lauroyl-L-glutamine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Accurate quantification of these molecules in biological matrices is crucial for understanding their function in health and disease. The use of a stable isotope-labeled internal standard, such as N2-Lauroyl-L-glutamine-d23, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] This deuterated standard is chemically identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for analyte loss, extraction inefficiencies, and matrix effects.[1][2]

These application notes provide detailed sample preparation protocols for the extraction and analysis of N2-Lauroyl-L-glutamine from biological samples, utilizing this compound as an internal standard. The methods described are applicable to various biological matrices, such as plasma, serum, and tissue homogenates.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental technique underpinning this analysis is isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound) is added to the unknown sample at the earliest stage of preparation.[1] Because the standard and the analyte co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer, the ratio of their signals allows for precise quantification of the endogenous analyte.[1][2]

References

Application Notes and Protocols for N2-Lauroyl-L-glutamine-d23 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Lauroyl-L-glutamine-d23 is the deuterium-labeled form of N2-Lauroyl-L-glutamine, an N-acyl amino acid. In pharmacokinetic (PK) studies, deuterated compounds are invaluable tools that leverage the kinetic isotope effect (KIE). The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic processes that involve the cleavage of this bond, a principle that has profound applications in drug discovery and development.[1][2][3]

The primary applications of this compound in pharmacokinetic research are:

-

As a superior internal standard for the highly accurate quantification of its non-deuterated counterpart in biological matrices.[4][5][6]

-

To investigate the metabolic fate of N2-Lauroyl-L-glutamine by strategically placing the deuterium label at sites susceptible to metabolism.

-

To potentially create a "deuterated drug" with an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, leading to a more favorable dosing regimen.[2][7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies.

Applications in Pharmacokinetic Studies

Internal Standard in Bioanalytical Assays

The most immediate and widespread application of this compound is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS should have physicochemical properties nearly identical to the analyte but a different mass-to-charge ratio (m/z). This compound perfectly fits this requirement.

Advantages:

-

Co-elution: It exhibits the same chromatographic retention time as the non-deuterated analyte, ensuring that matrix effects and ionization suppression/enhancement are identical for both compounds.

-

Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency from biological matrices (e.g., plasma, urine) as the analyte.

-

Distinct Mass: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the 23 deuterium atoms.

This leads to highly accurate and precise quantification of the analyte, which is crucial for defining the pharmacokinetic profile of a drug candidate.

Elucidation of Metabolic Pathways

N-acyl amino acids can be metabolized through various pathways, including hydrolysis of the amide bond or oxidation of the fatty acid chain.[1][3][8] By strategically placing the deuterium label on the lauroyl chain (as in this compound), researchers can investigate the significance of metabolic processes occurring on this part of the molecule. A delay in the formation of metabolites resulting from lauroyl chain oxidation, when compared to the non-deuterated compound, would indicate that this is a primary metabolic pathway.

Development of a Drug Candidate with Enhanced Pharmacokinetic Properties

Deuteration can be used to create new chemical entities with improved drug-like properties.[2][7] If N2-Lauroyl-L-glutamine is a therapeutic agent, its deuterated version could exhibit a more desirable pharmacokinetic profile.

Potential Enhancements:

-

Increased Half-Life (t½): By slowing metabolism, the drug remains in the body for a longer period.

-

Increased Bioavailability (F%): Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.

-

Increased Maximum Concentration (Cmax) and Area Under the Curve (AUC): Slower clearance results in higher plasma concentrations and overall drug exposure.[2]

-

Reduced Toxic Metabolites: Deuteration can decrease the formation of potentially toxic metabolites.[7]

Quantitative Data Presentation

While specific pharmacokinetic data for N2-Lauroyl-L-glutamine is not publicly available, we can reference data from studies on L-glutamine to provide a baseline for comparison. It is important to note that the acylation with a lauroyl group will significantly increase the lipophilicity of the molecule, likely leading to different pharmacokinetic properties compared to L-glutamine alone. The following tables summarize the pharmacokinetic parameters of orally administered L-glutamine in humans.

Table 1: Pharmacokinetic Parameters of Single-Dose Oral L-Glutamine in Adults

| Parameter | 0.1 g/kg Dose | 0.3 g/kg Dose | Reference |

| Tmax (hours) | ~0.5 | ~0.75 | [9] |

| Cmax (µmol/L) | 1028 | 1328 ± 99 | [9] |

Table 2: Pharmacokinetic Parameters of Escalating Doses of Oral L-Glutamine in Patients with Sickle Cell Disease

| Dose | Tmax (hours, mean ± SD) |

| 0.1 g/kg | 1.2 ± 0.9 |

| 0.3 g/kg | 1.2 ± 0.9 |

| 0.6 g/kg | > 1.2 ± 0.9 (slower absorption) |

Source:[8][]

For a hypothetical N2-Lauroyl-L-glutamine, one would expect a longer Tmax due to its higher lipophilicity and potentially slower absorption. If this compound were developed as a drug, a comparative study might yield results similar to the hypothetical data in Table 3.

Table 3: Hypothetical Comparative Pharmacokinetic Data

| Parameter | N2-Lauroyl-L-glutamine | This compound |

| Tmax (hr) | 2.0 | 2.2 |

| Cmax (ng/mL) | 500 | 750 |

| AUC (ng*hr/mL) | 4000 | 8000 |

| t½ (hr) | 4 | 8 |

| CL/F (L/hr/kg) | 0.5 | 0.25 |

Experimental Protocols

Protocol 1: Quantification of N2-Lauroyl-L-glutamine in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of N2-Lauroyl-L-glutamine in rat plasma samples from a pharmacokinetic study.

Materials:

-

N2-Lauroyl-L-glutamine (analyte)

-

This compound (Internal Standard, IS)

-

Rat plasma (K2EDTA)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in DMSO.

-

Prepare a 1 mg/mL stock solution of the IS in DMSO.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution with 50:50 ACN:water to prepare working solutions for calibration standards (e.g., 1-1000 ng/mL).

-

Prepare separate working solutions for low, medium, and high QC samples.

-

Spike blank rat plasma with the working solutions (e.g., 10 µL of working solution into 90 µL of plasma).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ACN containing the IS (e.g., at a final concentration of 50 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: ACN with 0.1% formic acid

-

Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Hypothetical Transitions):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analyte (C17H32N2O4, MW: 328.45): Q1/Q3 = 329.2 -> 130.1

-

IS (C17H9D23N2O4, MW: 351.59): Q1/Q3 = 352.3 -> 130.1

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and IS.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

-

Protocol 2: Comparative In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of N2-Lauroyl-L-glutamine and this compound following oral administration in rats.

Materials:

-

Sprague-Dawley rats (male, 250-300g)

-

N2-Lauroyl-L-glutamine

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., K2EDTA tubes)

Procedure:

-

Animal Dosing:

-

Fast rats overnight prior to dosing.

-

Divide rats into two groups (n=4 per group).

-

Group 1: Administer N2-Lauroyl-L-glutamine at a dose of 10 mg/kg via oral gavage.

-

Group 2: Administer this compound at a dose of 10 mg/kg via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (~100 µL) from the tail vein at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collect blood into K2EDTA tubes and immediately place on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

-

Harvest the plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for the concentration of the respective dosed compound using a validated LC-MS/MS method as described in Protocol 1. For Group 1, use the deuterated compound as the IS. For Group 2, use the non-deuterated compound as the IS.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for each animal, including Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, and CL/F.

-

Calculate the mean and standard deviation for each parameter for both groups.

-

Perform statistical analysis (e.g., t-test) to determine if there are significant differences between the two groups.

-

Visualization

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caption: The Kinetic Isotope Effect slows metabolism of deuterated drugs.

References

- 1. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]